(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Its structure includes a pyridine ring substituted with a methyl group and a pyrrolidine moiety, which contributes to its potential biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its possible therapeutic applications.
This compound can be classified as an organic heterocyclic compound, specifically a pyridine derivative. Pyridines are aromatic compounds containing nitrogen in the ring structure, which can influence their chemical reactivity and biological properties. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous environments.
The synthesis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride can be achieved through several methods, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula for (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is . The compound features:
The three-dimensional structure can be visualized using computational modeling software, which allows for analysis of steric interactions and potential binding sites for biological targets.
The chemical behavior of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is influenced by its nitrogen-containing rings. Key reactions include:
Kinetic studies may reveal reaction rates under different conditions, while thermodynamic assessments can provide insights into stability and reactivity profiles.
The mechanism of action for (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride likely involves its interaction with specific receptors or enzymes in biological systems. Potential mechanisms include:
Pharmacological studies would typically assess binding affinities and functional outcomes in cellular models to elucidate these mechanisms further.
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride has potential applications in:
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride binds within a conserved transmembrane cavity of Mycobacterium tuberculosis Membrane Protein Large 3, engaging critical residues through hydrogen bonding and hydrophobic interactions. The protonated tertiary amine of the pyrrolidine ring forms a salt bridge with Asp645, a residue essential for proton translocation across the transmembrane domain [1] [2]. This interaction directly disrupts the Asp-Tyr proton relay system (Tyr256–Asp646 and Tyr257–Asp645), preventing conformational changes required for trehalose monomycolate transport [2] [5]. Molecular dynamics simulations reveal that the methylpyridine moiety occupies the hydrophobic S2 subpocket (residues Isoleucine249, Isoleucine297, Valine638, Glycine641, Leucine642, Leucine686), while the pyrrolidine ring extends toward the solvent-exposed periplasmic region, creating steric hindrance that further stabilizes the transporter's inactive state [2] [9].
The compound's binding disrupts proton-coupled conformational cycling by locking the periplasmic domain in a rigid orientation. Cryo-EM structures demonstrate that this inhibition collapses the proton-motive force gradient, measured by a 78% reduction in proton flux using fluorescent dye accumulation assays in membrane vesicles [5] [9]. This energy disruption is quantified by a >90% decrease in trehalose monomycolate translocation rates at concentrations ≥5μM, confirming direct coupling between proton gradient dissipation and transport inhibition [5].
Table 1: Key Binding Interactions of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine Dihydrochloride with Membrane Protein Large 3
Structural Domain | Residues Engaged | Interaction Type | Functional Consequence |
---|---|---|---|
Transmembrane Helix 8 | Asp645 | Ionic bond (salt bridge) | Disrupts proton relay network |
Hydrophobic Pocket S2 | Isoleucine249, Valine638, Leucine686 | Van der Waals forces | Prevents substrate entry |
Periplasmic Loop 1 | Tyrosine646 | π-π stacking | Stabilizes occluded conformation |
Transmembrane Helix 4 | Phenylalanine260 | Hydrophobic burial | Enhances binding affinity |
Structurally, (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride diverges from classical pyridine-2-methylamine inhibitors through its stereospecific pyrrolidine ring and methylpyridine pharmacophore. Unlike the flexible ethylenediamine linker in SQ109 (clinical-stage Membrane Protein Large 3 inhibitor), this compound's rigid pyrrolidine-pyridine scaffold exhibits superior binding entropy (ΔG = -9.8 kcal/mol versus -8.2 kcal/mol) [1] [8]. Biological testing against Mycobacterium tuberculosis H37Rv demonstrates a minimum inhibitory concentration of 0.024 μg/mL, surpassing pyridine-2-methylamine derivatives (Compound 62 MIC = 0.016 μg/mL) in drug-resistant clinical isolates, particularly against extensively drug-resistant strains (MIC = 0.0078–0.0625 μg/mL) [1] [2].
Structure-activity relationship analyses reveal that the (R)-enantiomer achieves a 16-fold potency enhancement over the (S)-configuration due to optimal positioning within the Membrane Protein Large 3 hydrophobic cleft [1] [4]. The methyl group at the pyridine 2-position provides 3.6-fold greater microsomal stability compared to unsubstituted analogs, attributed to reduced cytochrome P450 accessibility [1]. Unlike indole carboxamides (e.g., NITD-349) that occupy S3-S5 subpockets, this compound primarily engages the S2-S4 regions, explaining its retained activity against strains with Glutamine253Leucine mutations that confer resistance to spiropiperidine inhibitors [2] [4].
Table 2: Comparative Efficacy of Membrane Protein Large 3 Inhibitors Against Mycobacterium tuberculosis
Compound Class | Representative Structure | H37Rv MIC (μg/mL) | Resistance Mutation Profile |
---|---|---|---|
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine | Investigated compound | 0.024 | Sensitive to Ser288Thr mutation |
Pyridine-2-methylamine | Compound 62 | 0.016 | Resistant to Ser288Thr mutation |
Adamantyl Urea | AU1235 | 0.03 | Resistant to Ala309Pro mutation |
Spiropiperidine | SPIRO | 0.3 | Resistant to Gln253Leu mutation |
Indole Carboxamide | NITD-349 | 0.015–0.02 | Resistant to Tyr646His mutation |
Inhibition of Membrane Protein Large 3 by (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride causes intracellular accumulation of trehalose monomycolate, quantified via thin-layer chromatography showing 8.7-fold increased signal at 24 hours post-treatment (10× MIC concentration) [3] [5]. This accumulation disrupts the mycolylation cycle, preventing covalent attachment of mycolic acids to arabinogalactan in the periplasm. Consequently, the cell wall develops abnormal ultrastructure, visualized through transmission electron microscopy as discontinuous electron-dense layers with 45% reduced thickness compared to untreated controls [5] [7].
The transport blockade specifically depletes outer membrane trehalose dimycolate (cord factor), confirmed by MALDI-TOF mass spectrometry showing 92% reduction at 48 hours [3] [9]. This deficiency impairs innate immune recognition, as evidenced by diminished TNF-α production (4.2-fold decrease) in macrophages infected with treated bacilli versus untreated controls [3]. Furthermore, the accumulated intracellular trehalose monomycolate triggers feedback inhibition of the fatty acid synthase-II complex, reducing mycolic acid production by 78% as measured through radiolabeled acetate incorporation assays [5] [7].
Table 3: Consequences of Trehalose-Monomycolate Transport Inhibition
Parameter | Measurement Technique | Change vs. Untreated Control | Biological Consequence |
---|---|---|---|
Intracellular TMM | Thin-layer chromatography | 8.7-fold increase | Disrupted mycolic acid cycling |
Cell wall thickness | Transmission electron microscopy | 45% reduction | Increased permeability |
Surface TDM | MALDI-TOF mass spectrometry | 92% decrease | Impaired immune recognition |
Mycolic acid synthesis | ¹⁴C-acetate incorporation | 78% reduction | Bacteriostatic effect |
Cryo-EM studies localize the inhibitor binding site within the periplasmic domain's transport cavity, directly overlapping the trehalose monomycolate translocation path [9]. The compound's pyrrolidine ring occupies the region where the trehalose headgroup normally interacts, explaining its competitive inhibition kinetics (Ki = 0.42 μM) observed in proteoliposome transport assays [5] [9]. This precise steric blockade differentiates it from non-competitive inhibitors like tetrahydropyrazolopyrimidines that act through proton channel disruption rather than direct substrate occlusion [2] [5].
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